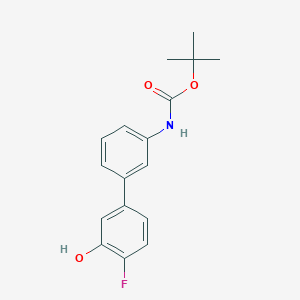
5-(3-BOC-Aminophenyl)-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-BOC-Aminophenyl)-2-fluorophenol: is a chemical compound that features a tert-butoxycarbonyl (BOC) protected amino group attached to a phenyl ring, which is further substituted with a fluorine atom and a hydroxyl group. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound valuable in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-BOC-Aminophenyl)-2-fluorophenol typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the BOC-protected amine.
Fluorination: The fluorine atom is introduced to the phenyl ring through electrophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Grignard reagents, organolithium compounds
Major Products Formed:
Oxidation: Formation of carbonyl compounds
Reduction: Formation of amines
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry: 5-(3-BOC-Aminophenyl)-2-fluorophenol is used as an intermediate in the synthesis of more complex organic molecules. Its BOC-protected amino group allows for selective deprotection and further functionalization.
Biology: In biological research, this compound can be used to study the effects of fluorinated phenols on biological systems. The BOC group can be removed under mild conditions to reveal the free amine, which can interact with biological targets.
Medicine: The compound may serve as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic rings and protected amines for selective targeting and activity.
Industry: In the chemical industry, this compound is used in the production of advanced materials and specialty chemicals, where its unique functional groups provide valuable properties.
Mechanism of Action
The mechanism of action of 5-(3-BOC-Aminophenyl)-2-fluorophenol involves the interaction of its functional groups with specific molecular targets. The BOC-protected amino group can be deprotected to reveal a free amine, which can then participate in hydrogen bonding, nucleophilic attacks, or other interactions with biological or chemical targets. The fluorine atom enhances the compound’s stability and reactivity, while the hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
5-(3-BOC-Aminophenyl)-3-trifluoromethylphenol: Similar structure with a trifluoromethyl group instead of a fluorine atom.
5-(3-BOC-Aminophenyl)-4-chlorophenol: Similar structure with a chlorine atom instead of a fluorine atom.
5-(3-BOC-Aminophenyl)-2-methylphenol: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness: 5-(3-BOC-Aminophenyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other halogenated or alkylated derivatives. The BOC-protected amino group allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[3-(4-fluoro-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-17(2,3)22-16(21)19-13-6-4-5-11(9-13)12-7-8-14(18)15(20)10-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIUDLSYUWHJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
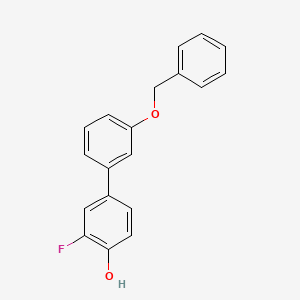
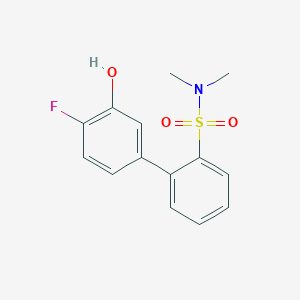
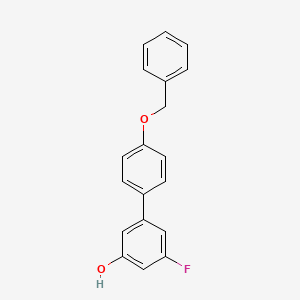
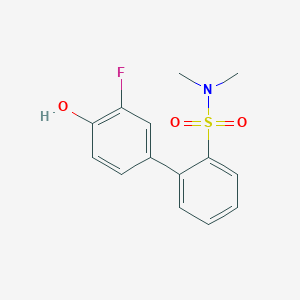
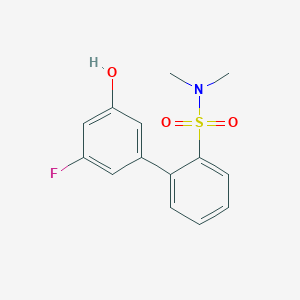
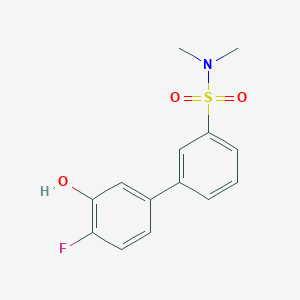
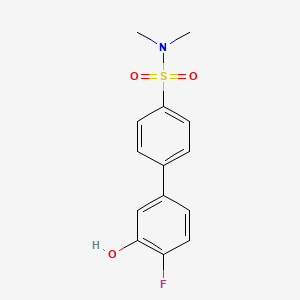
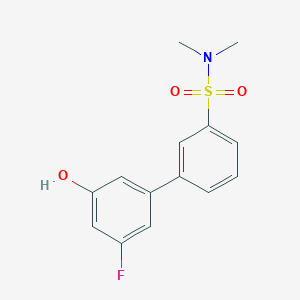
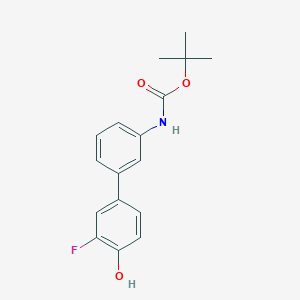
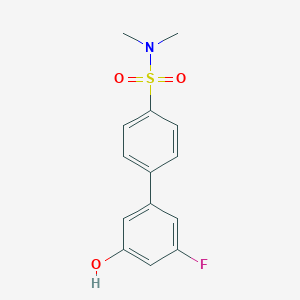
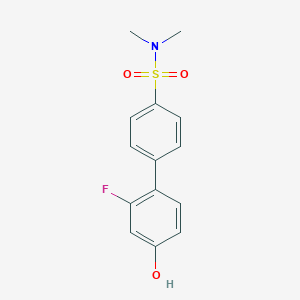
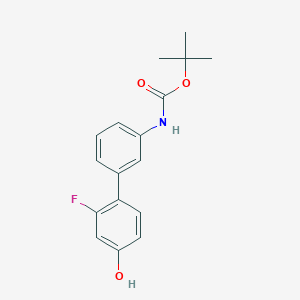
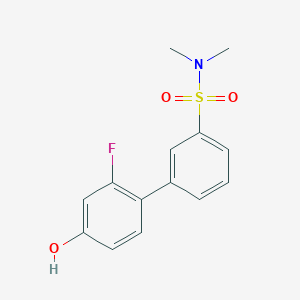
![2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6375276.png)
